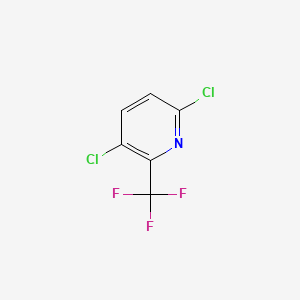
3,6-Dicloro-2-(trifluorometil)piridina
Descripción general
Descripción
3,6-Dichloro-2-(trifluoromethyl)pyridine is a chemical compound that serves as an intermediate in the synthesis of various organic molecules, particularly in the field of agrochemicals and pharmaceuticals. The presence of both chloro and trifluoromethyl groups on the pyridine ring makes it a versatile building block for constructing more complex molecules.
Synthesis Analysis
The synthesis of related trifluoromethyl pyridines has been explored through various methods. For instance, the Suzuki–Miyaura reaction has been employed to synthesize 2,6-diaryl-3-(trifluoromethyl)pyridines by reacting 2,6-dichloro-3-(trifluoromethyl)pyridine with arylboronic acids, resulting in site-selective formation due to electronic reasons . Another approach involves the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which acts as a versatile intermediate for creating trifluoromethylated N-heterocycles . Additionally, a novel strategy for synthesizing poly-substituted pyridines via C-F bond cleavage has been described, which is a metal-free method yielding high product yields .
Molecular Structure Analysis
The molecular structure of related chloro-trifluoromethyl pyridines has been studied using various spectroscopic techniques. For example, 2-chloro-6-(trifluoromethyl)pyridine has been characterized by FT-IR, 1H, and 13C NMR spectroscopy. Computational methods such as HF and DFT have been used to predict molecular structural parameters and vibrational frequencies, which are then compared with experimental data .
Chemical Reactions Analysis
The reactivity of polyhalogenated pyridines, which are structurally similar to 3,6-dichloro-2-(trifluoromethyl)pyridine, has been investigated. For instance, lithio-2,6-dibromo-3,5-difluoropyridine reacts with a range of electrophiles to yield various functionalized pyridine derivatives . The principles of synthesis reactions for chloro-trifluoromethyl pyridines have also been analyzed, highlighting the influence of substituents on the pyridine ring on the feasibility of side-chain chlorination .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-trifluoromethyl pyridines are crucial for their application in synthesis. Theoretical calculations have provided insights into properties such as Mulliken's charges, molecular electrostatic potential (MEP), natural bond orbital (NBO), and thermodynamic properties . These properties are essential for understanding the reactivity and stability of the compound.
Case Studies
While specific case studies directly involving 3,6-dichloro-2-(trifluoromethyl)pyridine are not detailed in the provided papers, the synthesis and characterization of structurally related compounds offer valuable insights. For example, the synthesis of 3,5,6-trichloro-2-pyridinol, an intermediate of chlorpyrifos, demonstrates the practical application of chlorinated pyridines in agrochemicals . The synthesis of 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the herbicide trifloxysulfuron, showcases the importance of such compounds in the development of herbicides . Additionally, the antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine have been investigated, indicating potential applications in the pharmaceutical industry .
Aplicaciones Científicas De Investigación
Síntesis de Agroquímicos
3,6-Dicloro-2-(trifluorometil)piridina: se utiliza en la síntesis de varios agroquímicos debido a su reactividad como una piridina halogenada. Sus derivados se utilizan a menudo como intermediarios en la producción de herbicidas, fungicidas e insecticidas. El grupo trifluorometil en particular mejora la actividad biológica de estos compuestos .
Investigación Farmacéutica
En la investigación farmacéutica, este compuesto sirve como un bloque de construcción para la síntesis de fármacos. Su motivo estructural se encuentra en moléculas que exhiben una amplia gama de actividades biológicas, incluidas propiedades antifúngicas, antibacterianas y antiinflamatorias .
Mecanismo De Acción
Target of Action
3,6-Dichloro-2-(trifluoromethyl)pyridine is an organic compound that is commonly used as an intermediate in the synthesis of agrochemicals and pharmaceuticals It’s known that the compound is used to synthesize products with antibacterial, insecticidal, or antifungal activities .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives, which include 3,6-dichloro-2-(trifluoromethyl)pyridine, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that tfmp derivatives are used in the protection of crops from pests . This suggests that the compound may affect biochemical pathways related to pest metabolism or survival.
Pharmacokinetics
The compound is soluble in many organic solvents such as ethanol, dichloromethane, and ether , which may influence its absorption and distribution.
Result of Action
It’s known that the compound is used to synthesize products with antibacterial, insecticidal, or antifungal activities . This suggests that the compound may have a cytotoxic effect on target organisms.
Action Environment
The compound is sensitive to air and has an irritating odor . It should be used with caution as it may cause irritation to the eyes, skin, and respiratory system, and has a certain level of toxicity . It should be stored away from sources of ignition and high-temperature environments . These factors may influence the compound’s action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
Currently, the major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Análisis Bioquímico
Biochemical Properties
3,6-Dichloro-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of compounds with antimicrobial, insecticidal, and fungicidal properties . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to the formation of reactive intermediates that contribute to its biological activity .
Cellular Effects
The effects of 3,6-Dichloro-2-(trifluoromethyl)pyridine on cells are diverse and depend on the cell type and concentration used. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, it can induce oxidative stress, leading to the activation of stress-responsive signaling pathways . Additionally, 3,6-Dichloro-2-(trifluoromethyl)pyridine can modulate the expression of genes involved in detoxification processes, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, 3,6-Dichloro-2-(trifluoromethyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, 3,6-Dichloro-2-(trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 3,6-Dichloro-2-(trifluoromethyl)pyridine in laboratory settings are crucial factors that influence its long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of degradation products with different biological activities . In in vitro and in vivo studies, prolonged exposure to 3,6-Dichloro-2-(trifluoromethyl)pyridine has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,6-Dichloro-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antimicrobial activity, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity . High doses of 3,6-Dichloro-2-(trifluoromethyl)pyridine can lead to adverse effects, including organ toxicity and disruption of normal physiological processes .
Metabolic Pathways
3,6-Dichloro-2-(trifluoromethyl)pyridine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione or other cofactors . These metabolic processes influence the overall biological activity and toxicity of 3,6-Dichloro-2-(trifluoromethyl)pyridine .
Transport and Distribution
The transport and distribution of 3,6-Dichloro-2-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, it may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and biological activity .
Subcellular Localization
The subcellular localization of 3,6-Dichloro-2-(trifluoromethyl)pyridine is influenced by various factors, including targeting signals and post-translational modifications . It may localize to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biological effects . The localization of 3,6-Dichloro-2-(trifluoromethyl)pyridine within cells can impact its activity and function, as well as its interactions with other biomolecules .
Propiedades
IUPAC Name |
3,6-dichloro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFIJOQQKFWJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603666 | |
| Record name | 3,6-Dichloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89719-91-5 | |
| Record name | 3,6-Dichloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



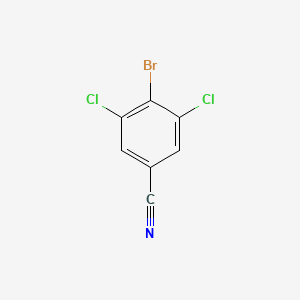
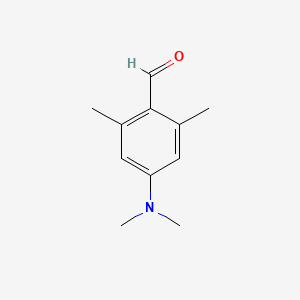
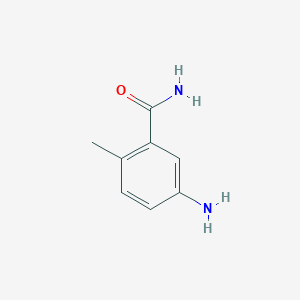
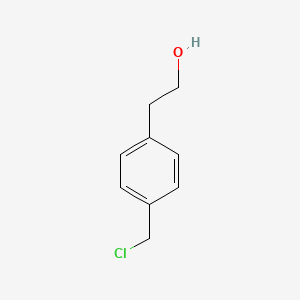

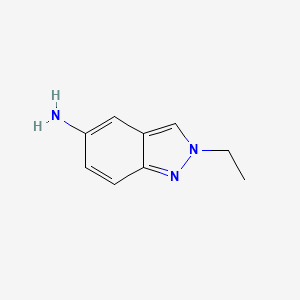


![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)



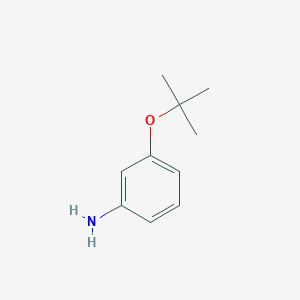
![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)